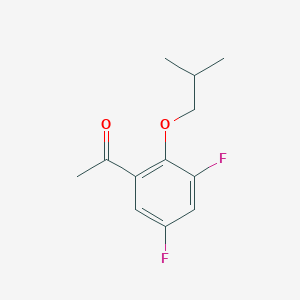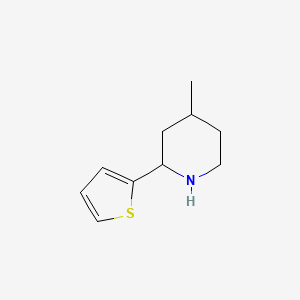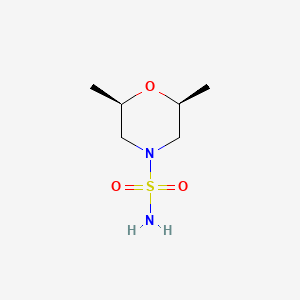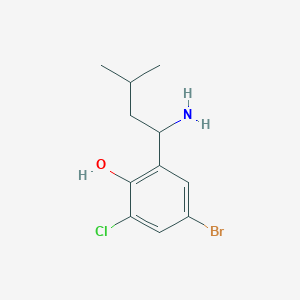
5-Bromo-1-(cyclopentylmethyl)-1H-1,2,4-triazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-1-(cyclopentylmethyl)-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 5-position and a cyclopentylmethyl group attached to the triazole ring. Triazole derivatives are known for their diverse biological activities and are widely used in various fields, including pharmaceuticals, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(cyclopentylmethyl)-1H-1,2,4-triazol-3-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds. For example, the reaction of hydrazine hydrate with an appropriate ketone or aldehyde can yield the triazole ring.
Bromination: The bromine atom can be introduced at the 5-position of the triazole ring using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Introduction of the Cyclopentylmethyl Group: The cyclopentylmethyl group can be introduced through a nucleophilic substitution reaction using cyclopentylmethyl halides and a suitable base.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, solvents, and reaction conditions to enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
5-Bromo-1-(cyclopentylmethyl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a suitable solvent and base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
科学的研究の応用
5-Bromo-1-(cyclopentylmethyl)-1H-1,2,4-triazol-3-amine has several scientific research applications:
Pharmaceuticals: Triazole derivatives are known for their antifungal, antibacterial, and anticancer properties. This compound can be explored for its potential therapeutic applications.
Agriculture: Triazole compounds are used as fungicides and plant growth regulators. This compound may have applications in crop protection and enhancement.
Materials Science: Triazole derivatives are used in the synthesis of advanced materials, including polymers and coordination complexes. This compound can be utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of 5-Bromo-1-(cyclopentylmethyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological processes. The bromine atom and cyclopentylmethyl group can influence the compound’s binding affinity and selectivity towards its targets.
類似化合物との比較
Similar Compounds
5-Bromo-1H-1,2,4-triazole: Lacks the cyclopentylmethyl group, making it less hydrophobic.
1-(Cyclopentylmethyl)-1H-1,2,4-triazole: Lacks the bromine atom, which may affect its reactivity and biological activity.
5-Chloro-1-(cyclopentylmethyl)-1H-1,2,4-triazol-3-amine: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties.
Uniqueness
The presence of both the bromine atom and the cyclopentylmethyl group in 5-Bromo-1-(cyclopentylmethyl)-1H-1,2,4-triazol-3-amine makes it unique. The bromine atom can enhance the compound’s reactivity, while the cyclopentylmethyl group can increase its hydrophobicity and influence its biological activity.
特性
分子式 |
C8H13BrN4 |
|---|---|
分子量 |
245.12 g/mol |
IUPAC名 |
5-bromo-1-(cyclopentylmethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H13BrN4/c9-7-11-8(10)12-13(7)5-6-3-1-2-4-6/h6H,1-5H2,(H2,10,12) |
InChIキー |
PZZVQWBKORNGFT-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)CN2C(=NC(=N2)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-Phenyl-1'-(pyridin-2-ylmethyl)spiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13082470.png)




![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetic acid](/img/structure/B13082504.png)

